

A Technical Guide to High-Purity Tetradecanedioic Acid for Scientific Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetradecanedioic acid*

Cat. No.: *B146896*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of high-purity **Tetradecanedioic acid** (TDDA), a saturated long-chain dicarboxylic acid with increasing significance in research and pharmaceutical development. This document outlines commercial supplier specifications, analytical methodologies for purity determination, and insights into its biological roles and potential applications.

Commercial Availability and Specifications of High-Purity Tetradecanedioic Acid

A variety of chemical suppliers offer high-purity **Tetradecanedioic acid**, typically with purities exceeding 98%. For research and drug development purposes, where consistency and minimal impurities are critical, selecting a supplier with comprehensive analytical documentation is paramount. Below is a comparative table summarizing the specifications from prominent commercial vendors.

Supplier	Purity Specification	Melting Point (°C)	Analytical Methods Provided
Sigma-Aldrich	99%	124-127	Not specified on product page
Thermo Scientific Chemicals	98%	124-127	Not specified on product page
MedChemExpress	99.78%	Not specified	HPLC, ¹ H NMR, LCMS
Ataman Kimya	99%	124-127	Not specified on product page
Simson Pharma Limited	High Purity (unspecified %)	Not specified	Certificate of Analysis provided
Chem-Impex	≥ 98%	124 - 129	Not specified on product page
Amerigo Scientific	99%	Not specified	Not specified
Larodan	>98%	Not specified	Certificate of Analysis available

Note: The availability of detailed analytical data, such as Certificates of Analysis (CoA), can vary. It is recommended to request this documentation from suppliers to gain insights into the specific impurity profile of a given batch. A sample Certificate of Analysis from MedChemExpress for their 99.78% pure **Tetradecanedioic acid** indicates the use of HPLC for purity assessment, alongside ¹H NMR and LCMS for structural confirmation.[\[1\]](#)[\[2\]](#)

Analytical Methodologies for Purity Determination

Ensuring the purity of **Tetradecanedioic acid** is crucial for its application in sensitive research and pharmaceutical contexts. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a common and reliable method for determining the purity of dicarboxylic acids like **Tetradecanedioic acid**. While specific column and mobile phase conditions may vary, a general approach is outlined below. Although gas chromatography is a primary technique for fatty acid analysis, HPLC is valuable for separating geometrical isomers. [3]

Experimental Protocol: Purity Determination by RP-HPLC

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column is typically suitable.
- Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to ensure the separation of **Tetradecanedioic acid** from any potential impurities.
- Detection: UV detection at a wavelength where the carboxylic acid functional group absorbs, typically around 210 nm.
- Sample Preparation: A known concentration of **Tetradecanedioic acid** is dissolved in a suitable solvent (e.g., methanol or a mixture of the mobile phase components).
- Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of fatty acids and their derivatives. For non-volatile compounds like dicarboxylic acids, derivatization is often necessary to increase their volatility.

Experimental Protocol: Purity Analysis by GC-MS

- Derivatization: The carboxylic acid groups of **Tetradecanedioic acid** are typically esterified, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) esters.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A temperature gradient is used to separate the components of the sample. The program typically starts at a lower temperature and is ramped up to a higher temperature.
- Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra can be used to identify the derivatized **Tetradecanedioic acid** and any impurities by comparing them to spectral libraries (e.g., NIST).^[4]
- Data Analysis: The purity is determined by the relative peak area of the derivatized **Tetradecanedioic acid** in the total ion chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

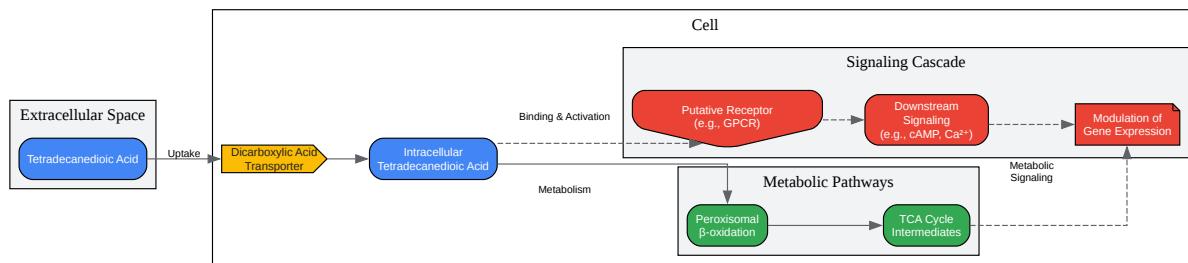
¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation and purity assessment of organic molecules, including **Tetradecanedioic acid**.

Experimental Protocol: Structural and Purity Analysis by NMR

- Sample Preparation: A small amount of the **Tetradecanedioic acid** sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment).
- Instrumentation: A high-field NMR spectrometer.
- ¹H NMR: The proton NMR spectrum will show characteristic signals for the methylene protons of the long aliphatic chain and the acidic protons of the carboxylic acid groups. The integration of these signals can be used to confirm the structure and identify any proton-containing impurities.
- ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its structure.

- Purity Assessment: Quantitative NMR (qNMR) can be used for a precise determination of purity by comparing the integral of a characteristic signal from the analyte to that of a certified internal standard of known concentration.

Biological Role and Signaling Pathways


Tetradecanedioic acid is an endogenous metabolite found in various organisms.^[5] As a long-chain dicarboxylic acid, it is involved in fatty acid metabolism.^{[6][7]} While specific signaling pathways directly initiated by **Tetradecanedioic acid** are not extensively characterized, the broader class of dicarboxylic acids is recognized for its role in cellular signaling, particularly in the context of metabolic regulation.

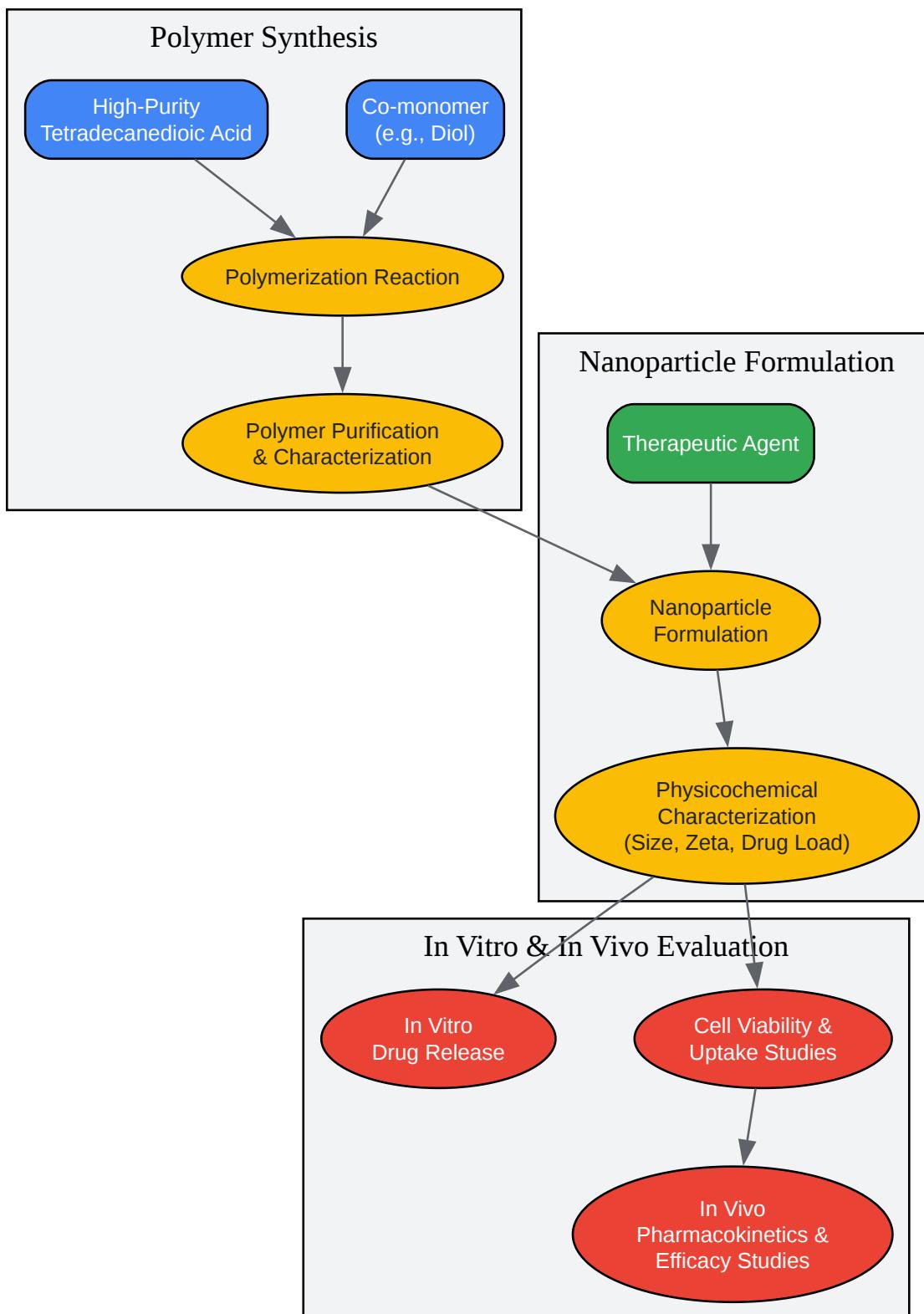
Dicarboxylic acids can be produced through the ω -oxidation of fatty acids, a pathway that becomes more prominent under conditions of high lipid load or when mitochondrial β -oxidation is impaired.^[8] These dicarboxylic acids can then be further metabolized through peroxisomal β -oxidation.^[8]

Recent research suggests that medium-chain dicarboxylic acids can act as signaling molecules by activating specific receptors. For instance, azelaic acid and suberic acid have been shown to activate the olfactory receptor Olfr544, which is expressed in metabolic tissues and can influence cellular energy metabolism.^[9] This suggests a potential for dicarboxylic acids to act as ligands for receptors involved in metabolic sensing and signaling.

Furthermore, dicarboxylic acids, as intermediates in or products of metabolic pathways, can influence cellular redox states and the abundance of other signaling molecules, thereby indirectly affecting signaling cascades.^[10] In some bacteria, dicarboxylic acid transporters have been shown to interact with sensor kinases, indicating a role in signal transduction pathways that sense the extracellular environment.^[11]

Below is a conceptual diagram illustrating the potential involvement of a dicarboxylic acid, such as **Tetradecanedioic acid**, in a generalized cellular signaling context based on the roles of related molecules.

[Click to download full resolution via product page](#)


Conceptual Signaling Pathway for a Dicarboxylic Acid.

Applications in Research and Drug Development

The high purity of **Tetradecanedioic acid** makes it a valuable molecule for various applications in scientific research and the pharmaceutical industry.

- **Drug Delivery:** Long-chain dicarboxylic acids are explored for their potential in creating biodegradable polymers for controlled-release drug delivery systems. Their amphiphilic nature can be exploited in the formation of nanoparticles or micelles for encapsulating therapeutic agents.
- **Biomarker Research:** **Tetradecanedioic acid** has been investigated as a potential endogenous biomarker for assessing the activity of organic anion-transporting polypeptides (OATPs), which are important in drug-drug interactions.^[1]
- **Metabolic Studies:** As a metabolic intermediate, isotopically labeled **Tetradecanedioic acid** can be used as a tracer in studies of fatty acid metabolism and related disorders.
- **Material Science:** It serves as a monomer in the synthesis of polyamides and polyesters, contributing to the development of novel biomaterials with specific properties.

Below is a workflow diagram illustrating a typical experimental process for evaluating a novel polymer based on **Tetradecanedioic acid** for drug delivery applications.

[Click to download full resolution via product page](#)

Experimental Workflow for Drug Delivery Application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. hplc.eu [hplc.eu]
- 4. Tetradecanoic acid [webbook.nist.gov]
- 5. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 6. Human Metabolome Database: Showing metabocard for Tetradecanedioic acid (HMDB0000872) [hmdb.ca]
- 7. Showing Compound Tetradecanedioic acid (FDB022293) - FooDB [foodb.ca]
- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of organic acids in the integration of cellular redox metabolism and mediation of redox signaling in photosynthetic tissues of higher plants. | University of Kentucky College of Arts & Sciences [neuroscience.as.uky.edu]
- 11. The *E. coli* dicarboxylic acid transporters DauA act as a signal transducer by interacting with the DctA uptake system - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to High-Purity Tetradecanedioic Acid for Scientific Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146896#commercial-suppliers-of-high-purity-tetradecanedioic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com